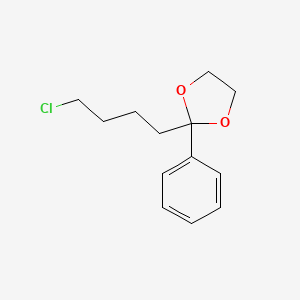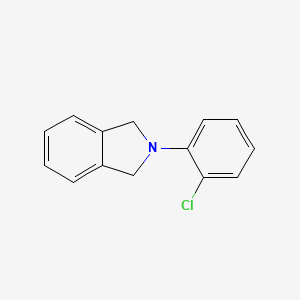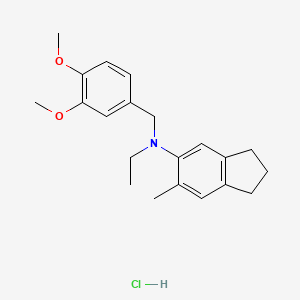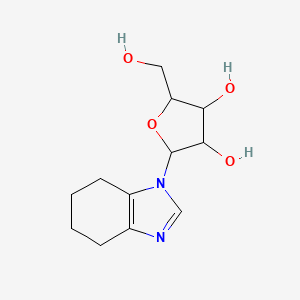
2-(Hydroxymethyl)-5-(4,5,6,7-tetrahydrobenzimidazol-1-yl)oxolane-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxymethyl)-5-(4,5,6,7-tetrahydrobenzimidazol-1-yl)oxolane-3,4-diol is a complex organic compound that features a unique combination of functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-5-(4,5,6,7-tetrahydrobenzimidazol-1-yl)oxolane-3,4-diol typically involves multi-step organic reactions. The starting materials often include benzimidazole derivatives and oxolane compounds. The reaction conditions may require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hydroxymethyl)-5-(4,5,6,7-tetrahydrobenzimidazol-1-yl)oxolane-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the benzimidazole ring or the oxolane moiety.
Substitution: Functional groups on the benzimidazole ring or the oxolane ring can be substituted with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups to the benzimidazole or oxolane rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(Hydroxymethyl)-5-(4,5,6,7-tetrahydrobenzimidazol-1-yl)oxolane-3,4-diol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features could make it a candidate for drug design and development.
Medicine
In medicine, this compound may have potential therapeutic applications. Research could focus on its efficacy and safety as a pharmaceutical agent, particularly in the treatment of diseases where its unique chemical properties are beneficial.
Industry
In industrial applications, this compound could be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of 2-(Hydroxymethyl)-5-(4,5,6,7-tetrahydrobenzimidazol-1-yl)oxolane-3,4-diol would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(Hydroxymethyl)-5-(4,5,6,7-tetrahydrobenzimidazol-1-yl)oxolane-3,4-diol might include other benzimidazole derivatives or oxolane-containing molecules. Examples could be:
- 2-(Hydroxymethyl)-5-(benzimidazol-1-yl)oxolane-3,4-diol
- 2-(Hydroxymethyl)-5-(4,5,6,7-tetrahydrobenzimidazol-1-yl)oxane-3,4-diol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This makes it distinct from other similar compounds and potentially offers unique properties and applications.
Eigenschaften
CAS-Nummer |
71734-90-2 |
|---|---|
Molekularformel |
C12H18N2O4 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-5-(4,5,6,7-tetrahydrobenzimidazol-1-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H18N2O4/c15-5-9-10(16)11(17)12(18-9)14-6-13-7-3-1-2-4-8(7)14/h6,9-12,15-17H,1-5H2 |
InChI-Schlüssel |
LXNGSSVVNBOLTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)N=CN2C3C(C(C(O3)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


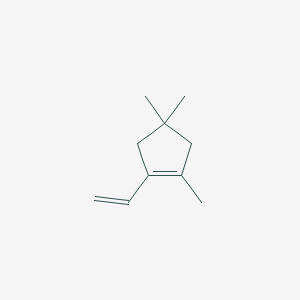
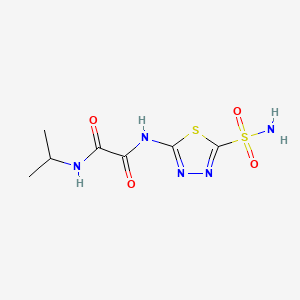


![3-Chloropyrazino[2,3-F]quinoxaline](/img/structure/B14454845.png)



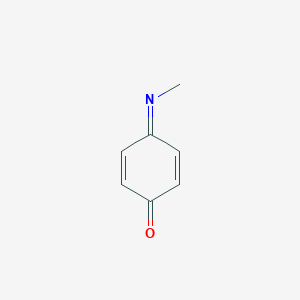
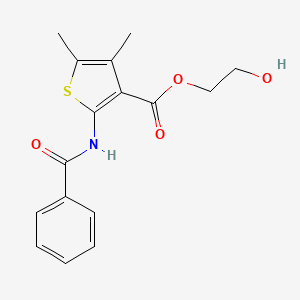
![2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole](/img/structure/B14454878.png)
